5-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
Description
5-Methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine core substituted with a methoxy-linked octahydrocyclopenta[c]pyrrole moiety. The octahydrocyclopenta[c]pyrrole system is further modified by a sulfonyl group attached to a 1-methyl-1H-pyrazol-4-yl substituent. This structural complexity confers unique physicochemical properties, such as conformational rigidity from the bicyclic system and enhanced polarity from the sulfonyl group.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-13-6-18-16(19-7-13)25-12-17-5-3-4-14(17)9-22(11-17)26(23,24)15-8-20-21(2)10-15/h6-8,10,14H,3-5,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXUXASYURXZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound. It has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium species, leading to their death and the suppression of the diseases they cause
Result of Action
The compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively.
Biological Activity
5-Methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine core, a methoxy group, and a pyrazole moiety, which are critical for its biological activity.
Inhibition of Kinases
Recent studies have shown that compounds similar to this compound exhibit inhibitory activity against various kinases, including EGFR (Epidermal Growth Factor Receptor). For instance, structural modifications that include pyrazole derivatives have been linked to enhanced kinase inhibition, with IC50 values reported in the low nanomolar range .
Antitumor Activity
The compound has demonstrated significant antitumor activity across several cancer cell lines. In vitro studies indicate that it selectively inhibits the growth of cells with specific mutations in the EGFR pathway. For example, compounds derived from similar structures showed IC50 values as low as 0.297 μM against NCI-H1975 cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related derivatives:
| Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| EGFR Inhibition | NCI-H1975 | 0.297 | |
| Antitumor Activity | A549 | >50 | |
| Selective Cytotoxicity | NCI-H460 | >50 | |
| General Kinase Inhibition | Various | 13 |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrimidine derivatives, including those with the pyrazole substitution. The results indicated that compounds with N-methylpyrazole analogs exhibited superior cytotoxicity compared to those without such modifications. The introduction of these analogs improved interaction with the target proteins, leading to enhanced therapeutic effects .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research into the SAR of related compounds revealed that modifications on the pyrimidine and pyrazole rings significantly influenced their biological activity. For instance, substituents on the pyrazole ring were found to enhance binding affinity to target kinases, thereby increasing potency against tumor cell lines .
Comparison with Similar Compounds
Key Observations :
- The methoxy linker in the target compound may increase metabolic stability relative to ester or carboxylic acid groups (e.g., in Compound 42) .
- The smaller molecular weight of the pyrimidine derivative in (220.23 g/mol) highlights the target compound’s complexity, which may influence pharmacokinetic profiles .
Key Observations :
- The use of DMF and Et₃N in both the target compound and Compound 42 suggests a preference for polar aprotic solvents in pyrimidine functionalization .
- Three-component reactions () offer modularity but may lack regioselectivity compared to stepwise coupling in the target compound’s synthesis .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The sulfonyl group may confer resistance to oxidative metabolism, enhancing half-life relative to ester-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
